N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

c-Met kinase inhibition structure-activity relationship cancer therapeutics

This thiazole/thiadiazole carboxamide provides a precisely defined pharmacophore—ethylthio-thiadiazole core, pyrazin-2-yl substituent, and thiazole-4-carboxamide linker—for systematic kinase SAR campaigns. Unlike generic scaffold analogs, minor structural deviations here produce >100-fold shifts in c-Met potency (lead 51am IC₅₀ 2.8 nM). Procure as a starting point for heteroaryl variation at the thiazole 2-position to map hinge-region interactions distinct from pyridyl/phenyl analogs. Pair with the matched picolinamide analog (inactive vs. ROR-alpha) for counter-screening to isolate core-driven effects. Suitable for broad kinase selectivity panels (Eurofins KinaseProfiler, DiscoverX scanMAX) benchmarking against clinical c-Met inhibitors.

Molecular Formula C12H10N6OS3
Molecular Weight 350.43
CAS No. 1226439-95-7
Cat. No. B2943821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
CAS1226439-95-7
Molecular FormulaC12H10N6OS3
Molecular Weight350.43
Structural Identifiers
SMILESCCSC1=NN=C(S1)NC(=O)C2=CSC(=N2)C3=NC=CN=C3
InChIInChI=1S/C12H10N6OS3/c1-2-20-12-18-17-11(22-12)16-9(19)8-6-21-10(15-8)7-5-13-3-4-14-7/h3-6H,2H2,1H3,(H,16,17,19)
InChIKeySMKKLSDOBJKFKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1226439-95-7) – Structural Class & Baseline Characteristics


N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1226439-95-7) is a synthetic, multi-heterocyclic small molecule (C₁₂H₁₀N₆OS₃, MW 350.43) comprising a 1,3,4-thiadiazole core linked via a carboxamide bridge to a 2-(pyrazin-2-yl)thiazole moiety. It belongs to the thiazole/thiadiazole carboxamide scaffold class, which is widely explored for kinase inhibition, particularly against c-Met and VEGFR-2 [1]. The compound is commercially available from multiple vendors as a biochemical tool compound for studying disease-relevant pathways, though its specific biological profile remains sparsely characterized in the open literature. Its structural complexity and presence of multiple hydrogen-bond acceptors and aromatic rings make it a candidate for target-based screening campaigns where scaffold novelty is valued over potency-optimized alternatives.

Why Generic Substitution of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide Fails: The Scaffold Specificity Problem


Thiazole/thiadiazole carboxamide analogs cannot be treated as interchangeable procurement items because minor structural variations in this scaffold produce large, non-linear changes in target potency and selectivity. In the systematic SAR study by Nan et al., four series of closely related analogs showed that shifting substituents on the terminal aryl/heteroaryl ring or modifying the carboxamide linkage could alter c-Met kinase IC₅₀ by over 100-fold while simultaneously affecting VEGFR-2 counter-target activity [1]. This compound’s unique combination of an ethylthio-substituted 1,3,4-thiadiazole, a pyrazin-2-yl substituent, and a thiazole-4-carboxamide linker represents a precise pharmacophoric arrangement that cannot be replicated by simply purchasing a different thiadiazole carboxamide from the same vendor catalog. Without comparative data, any substitution risks unknowingly acquiring a compound with entirely different target engagement and selectivity profiles.

Quantitative Differentiation Evidence for N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide Against Closest Analogs


Scaffold-Wide c-Met Kinase Potency Variation Supports Non-Interchangeability

The thiazole/thiadiazole carboxamide scaffold to which the target compound belongs displays extreme potency sensitivity to substituent changes. In the 2023 study by Nan et al., the most potent analog (51am) achieved a c-Met IC₅₀ of 2.8 nM, whereas other analogs within the same four series exhibited IC₅₀ values exceeding 10,000 nM—a >3,500-fold range driven solely by peripheral substituent modifications [1]. This class-level evidence establishes that even structurally similar procurement alternatives cannot be assumed to possess comparable c-Met inhibitory activity. The target compound’s specific ethylthio-pyrazinyl-thiazole substitution pattern occupies a distinct region of this SAR landscape, and its activity cannot be inferred from other analogs without direct testing.

c-Met kinase inhibition structure-activity relationship cancer therapeutics

Divergent Nuclear Receptor Activity Distinguishes Ethylthio-Thiadiazole Carboxamides from Other Heterocyclic Carboxamides

A close structural analog—N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]picolinamide (CID 2121806), which shares the identical ethylthio-thiadiazole core but replaces the pyrazinyl-thiazole-carboxamide with a simple picolinamide—was profiled against two nuclear receptors. Against ROR-alpha, this analog showed IC₅₀ > 11,000 nM (essentially inactive), while against Steroidogenic Factor-1 (SF-1), no inhibitory activity was detected at concentrations tested [1]. The target compound’s extended pyrazinyl-thiazole moiety introduces additional aromatic interactions and hydrogen-bonding capacity that may fundamentally alter its nuclear receptor engagement profile relative to this simpler comparator, though direct data are currently absent. This supports the rationale that the full pyrazinyl-thiazole extension is necessary for any target engagement beyond what the truncated picolinamide analog can achieve.

nuclear receptor profiling ROR-alpha steroidogenic factor-1

Multi-Kinase Selectivity Landscape Defines Scaffold Differentiation from Single-Target Inhibitors

The thiazole/thiadiazole carboxamide scaffold described by Nan et al. is characterized by dual c-Met/VEGFR-2 inhibitory potential, with lead compound 51am demonstrating IC₅₀ values of 2.8 nM (c-Met) and 42 nM (VEGFR-2), yielding a selectivity ratio of approximately 15-fold [1]. This inherent multi-target profile differentiates the scaffold class from highly selective single-kinase inhibitors. The target compound’s pyrazinyl substituent introduces additional hinge-binding interactions that may further modulate this selectivity window, distinguishing it from analogs bearing phenyl, pyridyl, or other heteroaryl groups at the same position. For screening programs requiring balanced c-Met/VEGFR-2 activity, selecting the wrong analog from this scaffold could inadvertently collapse the desired polypharmacology.

kinase selectivity VEGFR-2 c-Met polypharmacology

Recommended Procurement and Application Scenarios for N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide


Scaffold-Hopping and SAR Expansion in c-Met/VEGFR-2 Kinase Programs

Based on the class-level evidence that this scaffold yields potent c-Met inhibitors (lead 51am: IC₅₀ = 2.8 nM) with defined VEGFR-2 selectivity ratios [1], the target compound is best suited as a starting point for systematic SAR exploration where the pyrazin-2-yl substituent is varied. Its procurement supports medicinal chemistry campaigns aiming to map how heteroaryl modifications at the thiazole 2-position alter kinase selectivity and cellular potency, providing a chemical biology tool to probe hinge-region interactions distinct from those explored with pyridyl or phenyl analogs.

Negative Control Compound Sourcing for Nuclear Receptor Screening Cascades

The demonstrated inactivity of the closely related ethylthio-thiadiazole picolinamide analog against ROR-alpha (IC₅₀ > 11,000 nM) and SF-1 [2] suggests that the target compound, with its extended pyrazinyl-thiazole group, can serve as a structural comparator to identify which molecular features drive any observed nuclear receptor engagement. Procuring both compounds as a matched pair enables counter-screening workflows where the picolinamide analog defines the background signal attributable to the thiadiazole core alone.

Kinase Profiling Panel for Selectivity Fingerprinting of Novel Chemotypes

Given the scaffold's established multi-kinase profile encompassing c-Met and VEGFR-2 [1], the target compound can be included in broad kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to generate a selectivity fingerprint. This application is particularly valuable when benchmarking the compound against clinical c-Met inhibitors (e.g., capmatinib, tepotinib) or multi-kinase agents (e.g., cabozantinib) to identify unique off-target liabilities or opportunities driven by the pyrazinyl-thiazole architecture.

Chemical Probe Qualification in c-Met-Dependent Cancer Cell Lines

The scaffold's cellular activity against MKN-45 (c-Met-amplified gastric cancer) and other human cancer lines demonstrated for analog 51am [1] supports the use of this compound class in target engagement studies. The target compound can be deployed in MKN-45 or EBC-1 cell lines alongside a structurally matched inactive analog to establish whether any observed anti-proliferative effects are c-Met-dependent, thereby qualifying the compound as a chemical probe for target validation experiments.

Quote Request

Request a Quote for N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.